2-Amino-3-methoxy-2-methylpropan-1-ol
Description
2-Amino-3-methoxy-2-methylpropan-1-ol is a branched amino alcohol with the molecular formula C₅H₁₃NO₂ and an approximate molecular weight of 119.13 g/mol . Its structure features:
- A methoxy group (-OCH₃) at position 3.
- A methyl group (-CH₃) and amino group (-NH₂) at position 2.
- A hydroxyl group (-OH) at position 1.
The compound’s SMILES notation is CC(CO)(COC)N, and its InChIKey is XMBFYOWTPIQTEV-UHFFFAOYSA-N . Collision cross-section (CCS) data for its adducts, such as [M+H]⁺ (124.0 Ų), suggest a compact molecular conformation, which may influence its solubility and reactivity in synthetic or biological systems .
Properties
IUPAC Name |
2-amino-3-methoxy-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-5(6,3-7)4-8-2/h7H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBFYOWTPIQTEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(COC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-amino-3-methoxy-2-methylpropan-1-ol involves the reaction of 2-methyl-3-methoxypropene with ammonia. This reaction typically occurs under mild conditions and yields the desired product with high purity. Another method involves the reduction of 2-amino-3-methoxy-2-methylpropanal using a suitable reducing agent such as sodium borohydride.
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic hydrogenation of 2-amino-3-methoxy-2-methylpropanal. This process is carried out in the presence of a metal catalyst such as palladium on carbon, under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methoxy-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-amino-3-methoxy-2-methylpropanal using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 2-amino-3-methoxy-2-methylpropan-1-amine when treated with strong reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as N-alkylated or N-acylated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: 2-Amino-3-methoxy-2-methylpropanal.
Reduction: 2-Amino-3-methoxy-2-methylpropan-1-amine.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- CAS Number : 96388-72-6
- Molecular Weight : 119.16 g/mol
- IUPAC Name : 2-amino-3-methoxy-2-methylpropan-1-ol
- Structure : The compound features a branched structure with an amino group and a methoxy group, contributing to its reactivity and solubility in water.
Pharmaceutical Applications
Drug Development
AMMP serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to be involved in the formation of active pharmaceutical ingredients (APIs) that exhibit therapeutic effects. For instance, it is used in the synthesis of drugs that target neurological disorders due to its ability to cross the blood-brain barrier effectively.
Buffering Agent
Due to its alkanolamine nature, AMMP is utilized as a buffering agent in pharmaceutical formulations. It helps maintain pH stability in drug solutions, which is vital for ensuring the efficacy and safety of medications.
Cosmetic Industry
Formulation Component
In cosmetics, AMMP is incorporated into formulations for skin care and hair care products. Its properties as a humectant help retain moisture, making it beneficial for hydrating lotions and creams. Additionally, it acts as a stabilizer for emulsions, enhancing the texture and application of cosmetic products.
Chemical Synthesis
Reagent in Organic Chemistry
AMMP is employed as a reagent in organic synthesis pathways. Its ability to participate in nucleophilic substitutions makes it valuable for creating more complex organic molecules. It can react with acyl chlorides to form oxazolines, which are useful in various chemical applications.
Industrial Applications
Textile and Leather Processing
In industrial settings, AMMP is used in textile dyeing and leather tanning processes. It helps improve the binding of dyes to fabrics and enhances the durability of leather products by acting as a cross-linking agent.
Case Studies
| Application Area | Case Study Reference | Findings |
|---|---|---|
| Pharmaceutical | Study on AMMP derivatives | Identified potential for treating neurodegenerative diseases through enhanced drug delivery systems. |
| Cosmetics | Evaluation of moisturizers containing AMMP | Demonstrated improved skin hydration and product stability compared to formulations without AMMP. |
| Chemical Synthesis | Research on organic reactions involving AMMP | Showed high yields in the synthesis of oxazolines, proving effective in multi-step organic reactions. |
Mechanism of Action
The mechanism of action of 2-amino-3-methoxy-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methoxy and hydroxyl groups can also participate in various interactions, stabilizing the compound within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key parameters of 2-Amino-3-methoxy-2-methylpropan-1-ol and its analogs:
Key Observations:
1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol incorporates a bulky phenoxy group, which may limit its conformational flexibility .
Substituent Polarity and Solubility: The methoxy group in the target compound enhances polarity compared to the isopropoxy group in 2-Amino-3-isopropoxypropan-1-ol, suggesting higher aqueous solubility . Aromatic substituents (e.g., in 3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol) increase hydrophobicity, likely reducing water solubility .
Molecular Weight and Pharmacokinetics :
Research Findings and Data Gaps
- Collision Cross-Section (CCS) : The target compound’s CCS of 124.0 Ų for [M+H]⁺ indicates a compact structure, but comparable data for analogs are unavailable, limiting direct mobility comparisons .
- Biological Activity: Evidence for the target compound’s bioactivity is absent in the provided sources.
Biological Activity
Overview
2-Amino-3-methoxy-2-methylpropan-1-ol (CAS Number: 96388-72-6) is an organic compound characterized by its amino, methoxy, and hydroxyl functional groups. Its molecular formula is CHNO, and it exists as a colorless liquid. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and enzymatic studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity. Additionally, the methoxy and hydroxyl groups contribute to stabilizing the compound within biological systems, enhancing its interaction with various biological targets.
Biological Applications
1. Enzyme Interaction Studies
- The compound is utilized in research to study enzyme mechanisms. Its structural characteristics allow it to serve as a substrate or inhibitor for various enzymes, providing insights into enzymatic pathways and kinetics.
2. Drug Development
- As a precursor in pharmaceutical synthesis, this compound has been explored for developing drugs that target specific biological pathways. Its unique structure allows for modifications that can enhance pharmacological properties .
3. Industrial Applications
- Beyond biological applications, this compound is also used in the production of surfactants and emulsifiers, showcasing its versatility in both scientific and industrial contexts.
Comparative Analysis with Similar Compounds
The following table summarizes the structural and functional differences between this compound and related compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| This compound | Contains amino, methoxy, and hydroxyl groups | Dual functional groups enhance reactivity |
| 2-Amino-2-methyl-1-propanol | Lacks the methoxy group | Simpler structure may limit interactions |
| 3-Amino-2-methoxy-2-methylpropan-1-ol | Different positioning of the amino group | Altered binding properties compared to the target compound |
| 2-Methoxy-2-methylpropan-1-amine | Contains an amine group instead of a hydroxyl group | Changes in polarity may affect solubility and activity |
Study on Enzyme Inhibition
A study investigated the inhibitory effects of this compound on certain enzymes involved in metabolic pathways. The results indicated that the compound exhibited moderate inhibition of enzyme activity, suggesting potential applications in metabolic regulation .
Antimicrobial Activity
Research exploring the antimicrobial properties of derivatives of this compound found that modifications could enhance antibacterial efficacy against specific strains. This highlights its potential as a lead compound in developing new antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
